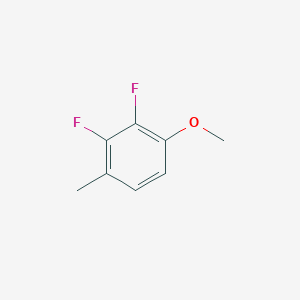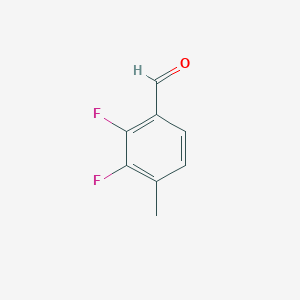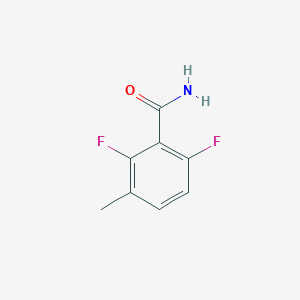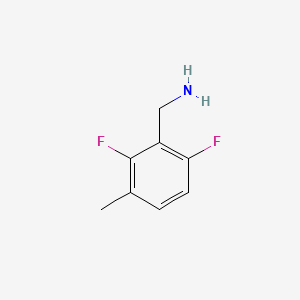
4-Fluoroindole
Übersicht
Beschreibung
4-Fluoroindole (4-FI) is a synthetic organic compound with a variety of applications in the scientific research and industrial fields. It is a versatile compound that can be used in the synthesis of a wide range of organic molecules. Its unique structure makes it an attractive candidate for a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Efficient synthesis methods for fluoroindole derivatives, including 2-fluoroindoles, have been developed, highlighting their importance in bioactive or therapeutic agents. A novel strategy involving difluorocarbene for constructing 2-fluoroindoles demonstrates significant synthetic advantages and potential for creating bioactive molecules (Jianke Su et al., 2021).
Biochemical Applications
- The use of fluorochromes, including 4-Fluoroindole derivatives, in various nucleic acid labeling methods offers insights into counting viruses in aquatic systems, showcasing their utility in environmental microbiology and virology (Y. Bettarel et al., 2000).
Materials Science and Electrochemistry
- Fluoro-substituted conjugated polyindole has been investigated for its superior electrochemical charge storage properties. The study demonstrates that 5-fluoroindole-based polymers offer high specific capacitance and stability, making them promising materials for supercapacitor applications (Rui Wang et al., 2019).
Pharmaceutical Research
- The inhibition mechanisms of antifungal indole derivatives, including 5-fluoroindole and this compound, were explored against Fusarium oxysporum, suggesting their potential as antifungal agents through the inhibition of anthranilate synthase activity (T. Nonomura et al., 2000).
- A study on the enantioselective Mannich reactions of 3-fluorooxindoles highlighted the synthesis of compounds with significant biological activities, emphasizing the versatility of fluoroindoles in medicinal chemistry (Jian-bo Zhao et al., 2019).
Antivirulence and Antimicrobial Studies
- 7-Fluoroindole has been identified as a compound that inhibits biofilm formation and quorum-sensing-regulated virulence factors in Pseudomonas aeruginosa without affecting planktonic growth, offering a novel approach to combating bacterial infections without promoting drug resistance (Jin‐Hyung Lee et al., 2012).
Wirkmechanismus
Target of Action
4-Fluoroindole, also known as 4-Fluoro-1H-indole, has been found to target the VEGFR-2 signaling pathway , which is a promising approach for the treatment of cancer . It has also been used as a reactant for the preparation of tryptophan dioxygenase inhibitors .
Mode of Action
The compound shows a dose-dependent inhibition of Erk and Akt phosphorylation in HuH7 cells . This suggests that this compound interacts with its targets and results in changes in the phosphorylation states of these proteins, which are key players in cell signaling pathways.
Biochemical Pathways
This compound affects the VEGFR-2 signaling pathway, which plays a crucial role in angiogenesis, a process that is often upregulated in cancer . By inhibiting this pathway, this compound can potentially suppress the growth and spread of cancer cells.
Result of Action
The inhibition of the VEGFR-2 signaling pathway by this compound can lead to the suppression of angiogenesis, thereby potentially inhibiting the growth and spread of cancer cells . Furthermore, it has been used as a reactant for the preparation of tryptophan dioxygenase inhibitors, which have potential anticancer immunomodulatory effects .
Safety and Hazards
Zukünftige Richtungen
Indole-containing acyloins, like 4-Fluoroindole, are key intermediates in the synthesis of biologically active molecules such as carbazoles, β-carbolines, and other indole-containing molecules . They are also key precursors of antimicrobial/antiviral agents . Therefore, the development of straightforward synthetic approaches to access 2-fluoroindoles is highly desirable for studying their fundamental properties and applications .
Biochemische Analyse
Biochemical Properties
4-Fluoroindole plays a significant role in biochemical reactions, particularly in the synthesis of tryptophan analogues. It interacts with enzymes such as tryptophan synthase, which catalyzes the conversion of this compound to 4-fluorotryptophan . This interaction is crucial for studying protein folding and function in fluorinated environments. Additionally, this compound has been shown to inhibit the biosynthesis of virulence factors in Pseudomonas aeruginosa, affecting proteins involved in the type III and type VI secretion systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In Pseudomonas aeruginosa, this compound enhances the susceptibility of the bacteria to aminoglycoside antibiotics by inhibiting the expression of multidrug efflux pumps . This compound also affects the production of virulence factors and reduces bacterial motility by suppressing the expression of flagella and type IV pili .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the two-component system PmrA/PmrB in Pseudomonas aeruginosa, inhibiting the expression of the MexXY-OprM efflux pump . This allows aminoglycoside antibiotics to act intracellularly, enhancing their effectiveness. Additionally, this compound inhibits the biosynthesis of virulence factors such as pyocyanin and reduces bacterial motility by affecting the expression of flagella and type IV pili .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, Escherichia coli adapted to this compound exhibit significant rearrangements in regulatory networks, membrane integrity, and protein folding quality control . These changes highlight the compound’s potential for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance the effectiveness of antibiotics against multidrug-resistant bacteria . At higher doses, this compound may exhibit toxic or adverse effects, although specific threshold effects and toxicity data are limited.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of fluorinated tryptophan analogues. The compound is converted to 4-fluorotryptophan by the enzyme tryptophan synthase . This metabolic pathway is essential for studying the effects of fluorinated amino acids on protein function and stability. Additionally, this compound affects metabolic pathways related to carbon fixation, glycolysis, and amino acid biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for understanding the compound’s bioavailability and effectiveness in different biochemical applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKIJOPJWWZLDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379061 | |
| Record name | 4-Fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
387-43-9 | |
| Record name | 4-Fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-FLUOROINDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

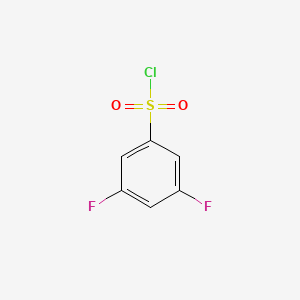
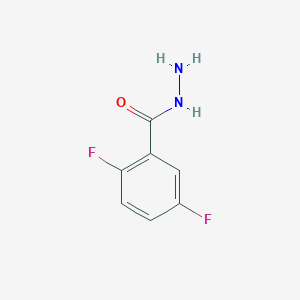
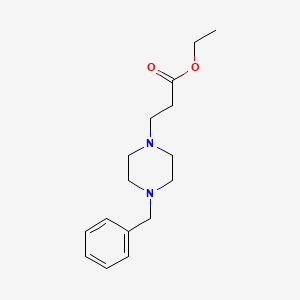

![1-[3-(Difluoromethoxy)phenyl]ethanone](/img/structure/B1304698.png)
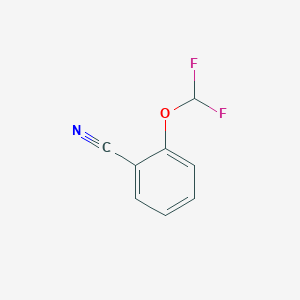
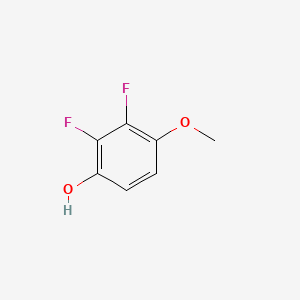

![2-[3-(difluoromethoxy)phenyl]acetic Acid](/img/structure/B1304703.png)

